Product packaging for GBF bZIP protein(Cat. No.:CAS No. 147386-90-1)

GBF bZIP protein

Cat. No.: B1175232
CAS No.: 147386-90-1
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Description

The GBF bZIP protein is a member of the basic region/leucine zipper (bZIP) family of transcription factors, first identified as a G-box (CCACGTGG) binding factor in Arabidopsis thaliana . These proteins are characterized by a modular structure consisting of an N-terminal proline-rich domain, a basic region responsible for DNA binding, and a C-terminal leucine zipper motif that facilitates dimerization, a prerequisite for DNA binding . GBF proteins specifically recognize and bind to the G-box cis-element, a palindromic sequence prevalent in the promoters of numerous plant genes, enabling them to function as central hubs in complex regulatory networks . Researchers utilize GBF bZIP proteins to study plant responses to a wide array of environmental signals and developmental cues. Their role is particularly significant in light-regulated transcription , high-light stress response where their DNA-binding activity can be modulated by redox-mediated mechanisms involving a conserved cysteine residue , and hormone signaling pathways . The ability of GBFs to form both homodimers and heterodimers with other bZIP factors generates considerable diversity in DNA-binding specificity and functional outcomes, allowing for fine-tuned control of gene expression . The study of GBF bZIP proteins is therefore essential for understanding the molecular mechanisms that govern plant growth, development, and adaptation to abiotic stress.

Properties

CAS No.

147386-90-1

Molecular Formula

C37H67N7O8

Synonyms

GBF bZIP protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Gbf Bzip Proteins

Conserved bZIP Domain Structure

The core of GBF bZIP proteins is the bZIP domain, a region typically spanning 60 to 80 amino acids uniprot.org. This domain is characterized by two key structural features located on a contiguous alpha-helix: the basic region and the leucine (B10760876) zipper motif uni-freiburg.de.

Basic Region: DNA Recognition and Nuclear Localization Signal

Located at the N-terminus of the bZIP domain, the basic region is approximately 16 to 18 amino acids in length and is rich in positively charged amino acids uni-freiburg.deuniprot.orggenecards.orguni-freiburg.de. A hallmark of this region is the presence of a highly conserved invariant N-x7-R/K motif uni-freiburg.deuniprot.orguni-freiburg.de. This basic region is primarily responsible for sequence-specific DNA binding, interacting directly with the major groove of target DNA sequences uniprot.orggenecards.orguni-freiburg.denih.gov. In plant bZIP proteins, including GBFs, the basic region shows a preferential binding affinity for DNA elements containing an ACGT core sequence, such as the G-box (CACGTG), C-box (GACGTC), and A-box (TACGTA) uni-freiburg.deuniprot.orguni-freiburg.deebi.ac.ukresearchgate.netrndsystems.com. Studies on GBF1 have shown that while it binds the palindromic G-box, it can also interact with other ACGT-containing motifs, with the specificity influenced by nucleotides flanking the core sequence ebi.ac.uk. Beyond DNA binding, the basic region also functions as a nuclear localization signal, directing the protein to the nucleus where it exerts its regulatory roles uni-freiburg.denih.gov. Research indicates that phosphorylation within the basic region can modulate its DNA-binding activity nih.gov.

Leucine Zipper Motif: Dimerization Interface

Positioned C-terminal to the basic region, separated by a nine-amino-acid linker from the conserved R/K residue, is the leucine zipper motif uni-freiburg.deuni-freiburg.de. This motif is characterized by a heptad repeat of leucine residues, or sometimes other bulky hydrophobic amino acids like isoleucine, valine, phenylalanine, or methionine uni-freiburg.deuniprot.orguni-freiburg.de. These hydrophobic residues are typically positioned on one side of an alpha-helix, forming an amphipathic structure uni-freiburg.deuni-freiburg.de. The primary function of the leucine zipper is to mediate protein dimerization, a crucial step for bZIP proteins to bind DNA effectively uni-freiburg.deuniprot.orgnih.gov. Dimerization occurs through the formation of a coiled-coil structure, stabilized by hydrophobic interactions between the leucine zipper motifs of two protein monomers uni-freiburg.deuniprot.orguni-freiburg.denih.gov. The leucine zipper is less conserved in sequence compared to the basic region, and this variability contributes to the specificity of dimerization, allowing for the formation of both homodimers and heterodimers uniprot.orgnih.gov. For instance, Arabidopsis GBF1, GBF2, and GBF3 have been shown to form homodimers and can also heterodimerize with each other, expanding the diversity of regulatory complexes researchgate.netresearchgate.net.

N-Terminal Proline-Rich Domains and Their Functional Significance

A notable structural feature found in many GBF proteins, including GBF1, GBF2, and GBF3, is the presence of an N-terminal domain rich in proline residues genecards.orgebi.ac.ukresearchgate.netnih.govresearchgate.net. These proline-rich regions are considered to play a significant role in transcriptional regulation genecards.org. Studies involving the fusion of the N-terminal proline-rich domain of GBF1 to heterologous DNA binding domains have demonstrated its capacity to stimulate transcription ebi.ac.uk. While the N-terminal regions of G group bZIPs (which include GBFs) are characterized by this proline richness, the precise positions of the proline residues within this domain show only slight conservation among members researchgate.net. These proline-rich domains can also serve as interaction interfaces for other proteins, such as GPRI1 and GPRI2, which may lead to enhanced transcriptional activation of target genes genecards.org.

Identification and Role of Other Conserved Protein Motifs in GBF bZIPs

Beyond the core bZIP domain and the N-terminal proline-rich region, analyses of GBF proteins have revealed the presence of additional conserved amino acid motifs uniprot.orguni-freiburg.de. The identification and characterization of these motifs are instrumental in classifying bZIP proteins into distinct groups and subgroups, reflecting potential functional similarities uni-freiburg.deuniprot.orguni-freiburg.denih.gov. In tomato GBFs, for example, seven conserved motifs ranging from 7 to 35 amino acids in length were identified outside the bZIP domain, contributing to the classification of GBFs into three conserved classes across plant species. Some of these conserved motifs are predicted to be highly hydrophilic and exposed on the protein surface, suggesting their potential role as novel interactive domains involved in transmitting regulatory signals. A "multifunctional mosaic region" has also been described in GBFs, implicated in processes such as cytoplasmic retention, translocation to the nucleus, and regulation of transcription. Furthermore, specific motifs like Motif 7 in rice bZIPs, known as the GCB (GBF-conserved box) with a consensus sequence of NLNIGMDxW, are conserved among plant HBP-1a/GBF-type bZIP factors and are part of the trans-activation domain uniprot.org. Other conserved domains with transcriptional activation potential include phosphorylation sites recognized by protein kinases like casein kinase II (CKII) uni-freiburg.denih.gov.

Modular Structure and Functional Implications of GBF bZIP Domains

Summary of Key GBF bZIP Protein Domains

DomainLocation in ProteinKey Structural FeaturesPrimary Functions
Basic RegionN-terminus of bZIP~16-18 amino acids, rich in basic residues, N-x7-R/K motifDNA binding (ACGT core), Nuclear Localization Signal
Leucine Zipper MotifC-terminus of bZIPHeptad repeats of hydrophobic residues (L, I, V, F, M)Dimerization (homo- and heterodimerization)
N-Terminal Proline-Rich DomainN-terminusHigh proline contentTranscriptional regulation, Protein-protein interaction
Other Conserved MotifsOutside bZIP domainVariable length and sequenceDiverse roles (e.g., trans-activation, protein interaction, regulation)

Dna Binding Specificity and Mechanisms of Gbf Bzip Proteins

Recognition of ACGT Core Elements

Plant bZIP proteins, including the GBF subfamily, exhibit a strong preference for binding to DNA sequences that contain a central ACGT core motif. ndsu.educabidigitallibrary.orgbmbreports.orgnih.gov This core sequence is a common feature of various cis-acting regulatory elements found in the promoters of many plant genes. nih.govoup.comnih.gov The specific sequence surrounding this core significantly influences the binding affinity and specificity of different bZIP proteins. nih.govnih.govpsu.eduembopress.orgnih.govoup.com

G-box (CACGTG) Binding Specificity

The G-box, defined by the palindromic sequence CACGTG, is a prominent cis-acting element recognized by GBF bZIP proteins. ndsu.educabidigitallibrary.orgbmbreports.orgnih.gov This motif is frequently found in the promoters of genes responsive to various stimuli, such as light, hormones, and stress. embopress.orgoup.comnih.gov Studies on Arabidopsis thaliana GBF proteins, such as GBF1, GBF2, and GBF3, have demonstrated their ability to specifically bind to the G-box. nih.govpsu.edunih.govembopress.org For instance, GBF1 interacts with the palindromic G-box motif (CCACGTGG) found in promoters like that of the rbcS-1A gene. nih.govpsu.eduembopress.orguniprot.org High-affinity binding to the G-box by GBF1 is influenced by nucleotides flanking the core sequence. nih.govembopress.org

Binding to A-box, C-box, and Other ACGT-containing cis-elements

Beyond the G-box, GBF bZIP proteins and other plant bZIPs can also bind to other cis-acting elements containing the ACGT core, including the A-box (TACGTA) and the C-box (GACGTC). ndsu.educabidigitallibrary.orgbmbreports.orgnih.gov While the G-box is a primary target for GBFs, the spectrum of recognized ACGT-containing sequences can vary among different GBF family members and other bZIP proteins. ndsu.educabidigitallibrary.orgbmbreports.orgoup.comnih.gov For example, some studies indicate that while G-box binding is characteristic, certain bZIP proteins, including those functionally related to GBFs like HY5, might show preferential binding to C-box or hybrid C/G-box/C/A-box motifs under certain conditions or in specific contexts. oup.comnih.gov The ability to bind to multiple types of ACGT elements, albeit with differing affinities, contributes to the complex regulatory networks controlled by bZIP proteins. nih.gov

Influence of Flanking Nucleotides on DNA Binding Affinity

The nucleotides immediately flanking the ACGT core sequence play a critical role in modulating the binding affinity and specificity of GBF bZIP proteins to their DNA targets. nih.govembopress.orgnih.govpsu.eduembopress.orgnih.govoup.com While the ACGT core provides the fundamental recognition site for the basic region of bZIP proteins, the surrounding bases can significantly enhance or reduce the strength of the protein-DNA interaction. nih.govnih.govpsu.eduembopress.orgnih.govoup.com

Detailed studies, such as random binding site selection experiments with Arabidopsis GBF1, have shown that high-affinity binding sites are not limited to the perfect palindromic G-box but include other motifs with specific flanking nucleotides. nih.govembopress.org For instance, GBF1 exhibits high affinity for sequences containing a G residue at position +3 (relative to the ACGT core) and specific base pair combinations at positions -4, -3, and +4. nih.govembopress.org This demonstrates that the sequence context beyond the core is crucial for defining the precise DNA binding preferences of individual GBF proteins and distinguishing them from other classes of bZIP proteins that bind ACGT-containing sequences. nih.govembopress.org

Table 1 illustrates the influence of flanking nucleotides on GBF1 binding specificity, highlighting examples of high-affinity binding sites identified through experimental analysis.

Core SequenceFlanking Nucleotides (5' and 3')Example MotifBinding Affinity (Relative)Source
ACGTCC...GGCCACGTGG (G-box)High nih.govpsu.eduembopress.org
ACGTTG...GGTGACGTGGHigh nih.govembopress.org
ACGTTG...GTTGACGTGTHigh nih.govembopress.org
ACGT...G at +3, specific -4, -3, +4VariousHigh nih.govembopress.org

Note: This table is illustrative based on research findings indicating the importance of flanking sequences for GBF1 binding affinity.

Asymmetric and Symmetric DNA Binding by GBF bZIP Homo/Heterodimers

GBF bZIP proteins, like other bZIP factors, typically bind DNA as dimers. embopress.orgoup.comebi.ac.uk These dimers can be formed by two identical protein subunits (homodimers) or by two different protein subunits (heterodimers). ndsu.edubmbreports.orgnih.govembopress.orgembopress.orgebi.ac.ukuniprot.org The dimerization is mediated by the leucine (B10760876) zipper domain, where hydrophobic residues, often leucines, at every seventh position interact to form a coiled-coil structure. ndsu.eduresearchgate.netcabidigitallibrary.orgoup.com

The ability of GBF proteins to form both homodimers and heterodimers introduces a layer of complexity and diversity in their DNA binding. Different dimeric combinations can exhibit distinct DNA binding specificities and affinities. embopress.orgoup.comebi.ac.uk For example, Arabidopsis GBF1 and GBF3 homodimers bind symmetrically to the palindromic G-box sequence. embopress.org In contrast, GBF2 homodimers can bind to the symmetrical G-box in an asymmetric manner, resulting in a distinct protein-DNA juxtaposition compared to GBF1 and GBF3. embopress.org

Furthermore, GBF proteins have been shown to form heterodimers with other members of the GBF family and potentially with bZIP proteins from other groups. ndsu.edubmbreports.orgnih.govembopress.orguniprot.org Heterodimerization between GBF1, GBF2, and GBF3 has been demonstrated, and these heterodimers also interact with the G-box. nih.govembopress.org This capacity for both homo- and heterodimerization, coupled with the potential for asymmetric binding, provides a mechanism to generate a wider range of DNA binding specificities and regulatory outcomes from a limited number of individual GBF proteins. nih.govembopress.org The ability to form specific heterodimers, influenced by residues flanking the leucine zipper, is crucial for regulating target DNA sequence binding and ultimately gene transactivation. embopress.orgoup.comebi.ac.uk

Biophysical Characterization of GBF bZIP-DNA Interactions

Biophysical techniques are essential for understanding the molecular details of how GBF bZIP proteins interact with DNA. These methods provide quantitative data on binding affinity, kinetics, and the structural aspects of protein-DNA complexes.

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study the binding of proteins to DNA. oup.comresearchgate.net EMSA experiments have been instrumental in demonstrating the specific binding of GBF proteins to ACGT-containing sequences, including the G-box, and in assessing the influence of flanking nucleotides on binding affinity. nih.govembopress.orgoup.comresearchgate.net By observing the shift in mobility of a labeled DNA fragment upon binding of the protein, researchers can infer the formation of protein-DNA complexes and quantify binding strength.

Random binding site selection is another powerful method used to identify the DNA sequences that a protein preferentially binds to from a pool of random DNA oligonucleotides. nih.govembopress.orgoup.com This technique has been applied to GBF proteins, such as GBF1, to define the spectrum of high-affinity binding sites beyond the canonical G-box and to understand the importance of flanking sequences. nih.govembopress.org

While not specifically focused on GBF proteins in the provided snippets, other biophysical techniques are generally applicable to studying bZIP-DNA interactions. These can include surface plasmon resonance (SPR) or grating-coupled interferometry (GCI) for detailed kinetic analysis of binding, and techniques like fluorescence resonance energy transfer (FRET) to study DNA bending induced by protein binding. researchgate.net Structural methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) can provide atomic-level details of the protein-DNA complex, revealing the specific contacts and conformational changes involved in binding. researchgate.netresearchgate.net Although specific structural data for GBF-DNA complexes were not detailed in the search results, crystal structures of other bZIP-DNA complexes, such as GCN4, serve as models for understanding the general mode of bZIP-DNA interaction, where the basic region interacts with the major groove of the DNA. researchgate.netresearchgate.net

These biophysical approaches collectively contribute to a comprehensive understanding of the intricate mechanisms by which GBF bZIP proteins recognize and bind to their specific DNA target sequences, which is fundamental to their function as transcriptional regulators.

Dimerization and Protein Protein Interaction Networks of Gbf Bzip Proteins

Homodimerization Capabilities of Individual GBF bZIP Members

Individual members within the GBF subfamily exhibit varying capacities for homodimerization. In Arabidopsis thaliana, GBF1, GBF2, and GBF3 have been shown to form homodimers bmbreports.orgembopress.orgnih.gov. These homodimers can specifically recognize and bind to the G-box motif (CACGTG) present in the promoters of many light-regulated and environmentally responsive genes bmbreports.orgcabidigitallibrary.orgembopress.orgnih.govnih.gov. For instance, GBF1 and GBF3 homodimers bind symmetrically to the palindromic G-box sequence embopress.orgnih.gov. In contrast, GBF2 homodimers interact with the symmetrical G-box in an asymmetric manner embopress.orgnih.gov.

Other members classified within the G group of Arabidopsis bZIPs, such as AtbZIP16 and AtbZIP68, have also been demonstrated to form homodimers bmbreports.org. However, not all GBF-like proteins readily form stable homodimers. For example, GBF4 in Arabidopsis thaliana has been reported not to form homodimers bmbreports.org. This difference in homodimerization capability among GBF members contributes to the complexity of their regulatory networks.

Heterodimerization Dynamics and Specificity among GBF bZIP Subfamilies

Heterodimerization among different GBF bZIP proteins significantly increases the diversity of functional complexes and their DNA binding specificities bmbreports.orgembopress.orgnih.govsci-hub.se. GBF1, GBF2, and GBF3 in Arabidopsis thaliana are known to heterodimerize with each other bmbreports.orgembopress.orgnih.gov. These heterodimers also retain the ability to interact with the G-box, suggesting a mechanism for generating additional regulatory diversity from these proteins embopress.orgnih.gov.

Studies have shown that AtbZIP16 and AtbZIP68 can form heterodimers with other members of the G group, including GBF1-3 bmbreports.org. This indicates that interactions are not limited to the originally defined GBF1-3 group but extend to other related bZIPs within the same subfamily or group bmbreports.org. The specificity of heterodimerization is crucial for determining the appropriate transcriptional response frontiersin.org.

Interaction with Auxiliary Proteins and Co-regulators

The activity of GBF bZIP proteins is not solely dependent on their dimerization with other bZIPs. They also interact with a variety of auxiliary proteins and co-regulators that modulate their DNA binding, transcriptional activity, and potentially their localization or stability nih.govresearchgate.net.

GBF-Interacting Protein 1 (GIP1) and Its Regulatory Role

GBF-Interacting Protein 1 (GIP1) is a plant-specific protein that interacts with GBF bZIP proteins, including GBF1, AtbZIP16, and AtbZIP68 sci-hub.seuniprot.orgresearchgate.net. GIP1 has been shown to influence the DNA-binding activity of these bZIPs sci-hub.seuniprot.orgresearchgate.netnih.gov. While initially shown to enhance the DNA-binding activity of maize GBF1 and Arabidopsis GBF3, GIP1 can reduce the DNA-binding activity of AtbZIP16, AtbZIP68, and AtGBF1 under non-reducing conditions through direct physical interaction sci-hub.seuniprot.orgresearchgate.net.

GIP1 may function as a nuclear chaperone or lever, potentially regulating the multimeric state of GBFs and contributing to bZIP-mediated gene regulation uniprot.orgnih.gov. It can also act as a negative co-regulator in light-mediated hypocotyl elongation by regulating the effects of bZIP16, bZIP68, and GBF1 on target gene expression sci-hub.seuniprot.orgresearchgate.net. The function of GIP1 can be influenced by redox conditions, with reduced GIP1 promoting DNA-protein complex formation and oxidized GIP1 exhibiting chaperone activity sci-hub.seresearchgate.net.

Interactions with 14-3-3 Proteins

GBF bZIP proteins have also been reported to interact with 14-3-3 proteins nih.govresearchgate.netpsu.edunih.gov. 14-3-3 proteins are a highly conserved family of dimeric proteins that can bind to a variety of target proteins, often in a phosphorylation-dependent manner nih.govfrontiersin.orgunimi.it.

The interaction between 14-3-3 proteins and transcription factors, including bZIPs, can influence their intracellular localization, stability, and transcriptional activity psu.edunih.gov. For instance, 14-3-3 binding to some transcription factors is responsible for their cytoplasmic localization nih.gov. While the specific regulatory outcome of GBF interaction with 14-3-3 proteins can vary, this association represents another layer of post-translational regulation modulating GBF function psu.edu.

Association with bZIP Enhancing Factors

Beyond GIP1 and 14-3-3 proteins, GBF bZIP proteins may interact with other factors broadly referred to as "bZIP enhancing factors" nih.govresearchgate.net. These interactions can potentially modulate the transcriptional activation capacity of GBFs nih.govoup.com. While specific examples and detailed mechanisms of interaction with a defined class of "bZIP enhancing factors" are less extensively characterized compared to GIP1 or 14-3-3 proteins in the provided literature, their mention suggests that GBFs function within larger protein complexes to exert their regulatory effects. Interactions with proteins like GPRI1 and GPRI2, which interact with the proline-rich regions of GBF1 and GBF3 and can enhance transcription, may fall under this category of auxiliary factors that enhance GBF activity oup.com.

Post Translational Regulatory Mechanisms of Gbf Bzip Protein Activity

Phosphorylation-Mediated Regulation of GBF bZIP Proteins

Phosphorylation is a prevalent PTM that significantly influences the activity of many transcription factors, including GBF bZIP proteins. This modification involves the addition of a phosphate (B84403) group to specific amino acid residues, typically serine, threonine, or tyrosine, catalyzed by protein kinases. Phosphorylation can impact various aspects of GBF bZIP function, such as DNA binding affinity, transactivation potential, and interactions with other proteins embopress.orgrupress.org.

Role of SNF1-Related Protein Kinase 2 (SnRK2) Kinases

SNF1-Related Protein Kinase 2 (SnRK2) kinases are known to be involved in the phosphorylation of bZIP transcription factors, particularly those involved in abscisic acid (ABA) signaling and drought responses nih.govsemanticscholar.orgoup.comnih.gov. ABA-activated SnRK2-type kinases can phosphorylate bZIP proteins, leading to the activation of their transcriptional function nih.govsemanticscholar.org. This phosphorylation often occurs at conserved R-x-x-S/T sites within the bZIP proteins oup.com. Studies have shown that SnRK2s, such as SRK2D/SnRK2.2, SRK2E/SnRK2.6, and SRK2I/SnRK2.3, can phosphorylate bZIP proteins like AREB1 in vitro nih.gov.

Involvement of Casein Kinase II (CKII)

Casein Kinase II (CKII) is another protein kinase implicated in the phosphorylation of GBF bZIP proteins. CKII is a serine/threonine kinase that has been shown to phosphorylate GBF1 in vitro nih.govmdpi.com. Early research indicated that phosphorylation by a CKII-like protein from broccoli could enhance GBF1 DNA-binding in vitro nih.gov. However, more recent studies suggest that CKII phosphorylation can have a negative effect on GBF1 DNA-binding to G-boxes of target genes nih.govmdpi.com. CKII has also been shown to be involved in the phosphorylation of other bZIP transcription factors, affecting their DNA binding nih.gov. CKII phosphorylation sites are often found near nuclear localization signals and can potentially modulate their activity rupress.org.

Impact of Phosphorylation on DNA Binding and Transactivation

The impact of phosphorylation on GBF bZIP protein activity, specifically on DNA binding and transactivation, can vary. While some studies suggested that CKII phosphorylation might enhance DNA-binding activity nih.gov, others have demonstrated a negative effect on DNA binding, particularly at specific serine residues within the basic region nih.govmdpi.com. Phosphorylation mimicry at these sites has also been shown to negatively affect DNA binding nih.gov.

Phosphorylation is considered essential for the transcriptional activity of some bZIP factors involved in ABA signaling pnas.org. For instance, phosphorylation of AREB1 and AREB2 is necessary for them to induce downstream genes ndsu.edupnas.org. The activation of these bZIPs by ABA is suppressed by protein kinase inhibitors, further highlighting the importance of phosphorylation pnas.org.

Ubiquitination and Proteasomal Degradation Pathways Affecting GBF bZIP Stability

Ubiquitination is a PTM that involves the covalent attachment of ubiquitin molecules to a target protein. Polyubiquitination, the attachment of multiple ubiquitin molecules, often marks proteins for degradation by the 26S proteasome nih.govsemanticscholar.orgthermofisher.commdpi.com. This pathway is crucial for maintaining protein homeostasis and regulating the levels of various cellular proteins, including transcription factors thermofisher.com.

E3 ubiquitin ligases play a key role in the ubiquitination process by recognizing and binding to specific target proteins and facilitating the attachment of ubiquitin mdpi.com. Studies have indicated that E3 ligases can ubiquitinate bZIP proteins, leading to their degradation by the proteasome nih.govsemanticscholar.org. This regulated degradation is a mechanism to control the abundance and activity of bZIP transcription factors in response to cellular signals nih.govsemanticscholar.orgnih.gov. For example, the degradation of some bZIP factors involved in ABA signaling is inhibited in E3 ligase knockout mutants semanticscholar.org.

SUMOylation and Its Influence on GBF bZIP Function and Stability

SUMOylation is a PTM involving the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues on target proteins nih.govsemanticscholar.orgguidetopharmacology.orgresearchgate.net. Like ubiquitination, SUMOylation is a reversible process mediated by a cascade of enzymes, including E1 activating enzyme, E2 conjugating enzyme, and E3 SUMO ligase nih.govsemanticscholar.org.

SUMOylation can influence the function and stability of bZIP proteins nih.govsemanticscholar.orgresearchgate.net. In some cases, SUMOylation can stabilize bZIP proteins, preventing their degradation nih.govsemanticscholar.org. Conversely, SUMO conjugation can also inactivate bZIP proteins, potentially by preventing phosphorylation nih.govsemanticscholar.org. The interplay between SUMOylation and phosphorylation can thus cooperatively or antagonistically regulate the activity and stability of bZIP transcription factors nih.gov. For instance, SUMOylation of ABI5, a bZIP protein, can prevent its degradation semanticscholar.org.

Regulation of Subcellular Localization and Nuclear Import/Export

The function of transcription factors like GBF bZIP proteins is intrinsically linked to their subcellular localization, particularly their presence in the nucleus where they interact with DNA nih.govrupress.org. The movement of GBF bZIP proteins between the cytoplasm and the nucleus is a regulated process that can be influenced by post-translational modifications.

Some bZIP factors are known to be translocated into the nucleus upon specific stimuli, such as light treatment ndsu.edumdpi.com. This translocation can be triggered by phosphorylation events mdpi.com. The basic region of bZIP proteins often contains a nuclear localization signal (NLS) that is crucial for their import into the nucleus cabidigitallibrary.orgrupress.org. Phosphorylation sites, such as those targeted by CKII, can be located near the NLS and potentially modulate its activity, thereby influencing nuclear import rupress.org. The regulation of nuclear import/export provides another layer of control over the access of GBF bZIP proteins to their DNA targets and thus their transcriptional activity nih.govrupress.org.

Compound NamePubChem CID
Ubiquitin156600304 nih.gov or 31703 openmicroscopy.org
SUMO44620962 disprot.org or 16202130 nih.govkaust.edu.sa (Note: CID 16202130 refers to Pladienolide B, an SnRK2 activator, not SUMO itself. CID 44620962 is linked to SUMO-activating enzyme interaction.)
Casein Kinase II (CKII)5281051 abcam.com (Hypericin, a CKII inhibitor), 5894 fishersci.com (DRB, a CKII inhibitor), 24748573 nih.gov (Silmitasertib, a CKII inhibitor)
SNF1-Related Protein Kinase 2 (SnRK2)16202130 nih.govkaust.edu.sa (Pladienolide B, an SnRK2 activator)
This compoundNot directly available as a single CID for the protein family. Specific GBF proteins (e.g., GBF1, GBF3) exist within databases but a universal CID for "this compound" is not applicable.

Note: The PubChem CIDs for proteins like this compound, SnRK2, and CKII are not typically represented as single compound CIDs in PubChem, which primarily focuses on chemical substances. The CIDs provided for these entries relate to associated small molecules (inhibitors or activators) or related concepts found in PubChem searches. Ubiquitin and SUMO, being small proteins/peptides, may have associated CIDs, though multiple might exist depending on the specific form or context.

Interactive Data Table (Based on Text Data)

Below is a representation of data discussed in the text regarding phosphorylation effects on GBF bZIP DNA binding.

This compoundKinase InvolvedEffect on DNA BindingReference
GBF1CKII-like protein (broccoli)Enhancing (in vitro) nih.gov
GBF1CKIINegative (in vitro) nih.govmdpi.com
GBF1 (triple serine mutant)CKIIReduced signal, additional sites outside basic domain nih.gov
AREB1/AREB2ABA-activated protein kinase (42-kDa)Activation required for transactivation pnas.org
AREB1/ABF (Group A)SnRK2 kinasesPost-transcriptional activation via phosphorylation oup.com

Interactive Data Table (Based on Text Data)

Below is a representation of data discussed in the text regarding different PTMs and their general effects on bZIP proteins.

PTMEffect on bZIP Protein ActivityEffect on bZIP Protein StabilityKey Enzymes InvolvedReference
PhosphorylationActivation or InactivationCan stabilize (e.g., HY5)Protein Kinases (SnRK2, CKII, CPK) nih.govndsu.edusemanticscholar.orgoup.comnih.govnih.govmdpi.comnih.govpnas.org
UbiquitinationLeads to degradationDecreased stabilityE1, E2, E3 ubiquitin ligases, 26S Proteasome nih.govsemanticscholar.orgthermofisher.commdpi.com
SUMOylationCan inactivate, affects functionCan stabilizeE1, E2, E3 SUMO ligases, SUMO protease nih.govsemanticscholar.orgresearchgate.net

Mechanisms of Cytoplasmic Retention and Nuclear Translocation

The localization of transcription factors between the cytoplasm and the nucleus is a critical regulatory point in controlling gene expression. cuni.czembopress.org GBF bZIP proteins, like other plant bZIPs, can undergo regulated nucleocytoplasmic partitioning. embopress.orgnih.govkit.edu

Studies have shown that some plant bZIP proteins, including certain GBFs, are retained in the cytoplasm in the absence of appropriate signals. nih.govkit.edu This cytoplasmic retention can be mediated by anchoring proteins or retention factors. cuni.cznih.gov Upon receiving specific signals, such as light, these proteins can be translocated into the nucleus, where they can exert their transcriptional regulatory functions. embopress.orgnih.govkit.edu

For instance, research on parsley CPRF2, a bZIP transcription factor related to GBFs, demonstrated that it is predominantly localized in the cytosol in the dark and is transported into the nucleus upon red light irradiation, a process regulated by phytochrome (B1172217) photoreceptors. embopress.orgnih.govkit.edu Similarly, blue light has been shown to induce the nuclear translocation of Arabidopsis GBF2, but not GBF1, in transiently transformed soybean protoplasts. embopress.orgnih.govkit.edu

Phosphorylation is a key PTM that can influence the nuclear translocation of bZIP transcription factors. mdpi.comcuni.czembopress.org Phosphorylation sites are often found within or near the nuclear localization signal and other regulatory regions, including the multifunctional mosaic region, suggesting a direct role in modulating their movement between cellular compartments. mdpi.com

"Multifunctional Mosaic Region" in Intracellular Trafficking

A specific region within GBF bZIP proteins, termed the "multifunctional mosaic region" (MFMR), has been identified as potentially being involved in several regulatory processes, including cytoplasmic retention, nuclear translocation, and transcription regulation. nih.govresearchgate.net This region contains conserved protein motifs that contribute to the modular structure of GBFs. nih.gov

The MFMR is hypothesized to play a role in the intracellular trafficking of GBF proteins. While the precise mechanisms are still being elucidated, its implication in both cytoplasmic retention and nuclear translocation suggests that it may contain motifs or residues that interact with transport machinery or regulatory proteins, thereby controlling the movement of GBF proteins between the cytoplasm and the nucleus. nih.govmarchantia.info

Research indicates that phosphorylation sites are present in the MFMR of some GBF proteins, further supporting its role in regulating their localization and activity. mdpi.com Changes in the phosphorylation status of residues within the MFMR could alter its interaction with other cellular components, thereby influencing cytoplasmic retention or promoting nuclear import.

Transcriptional and Epigenetic Regulation of Gbf Bzip Gene Expression

Spatial and Temporal Expression Patterns of GBF bZIP Genes

The expression of GBF bZIP genes exhibits distinct spatial and temporal patterns, which are fundamental to their regulatory functions throughout plant development and in response to external stimuli. Studies in various plant species have revealed that bZIP transcription factors, including those likely belonging to the GBF family or closely related groups, are expressed in a tissue-specific and developmental stage-dependent manner.

For instance, analyses in rice (Oryza sativa) have provided elaborate details on the spatial and temporal expression profiles of bZIP transcription factors during different developmental phases, including vegetative growth, floral transition, and the development of panicles and seeds. fishersci.se Similarly, investigations in Glycyrrhiza uralensis have shown tissue-specific expression patterns for bZIP genes, with some members displaying high expression levels in roots while others are specifically expressed in leaves. uni-freiburg.de More broadly, bZIP proteins have been detected in various plant organs such as seeds, flowers, leaves, and roots. uniprot.org The control over the abundance of bZIP proteins is achieved through the precise adjustment of their gene expression, demonstrating tissue specificity and regulation tied to developmental stages like embryogenesis, flowering, and senescence. nih.gov In Arabidopsis thaliana, the expression of bZIP16, a member of the group G bZIPs which includes GBFs, is generally constitutive at a low level across various developmental stages, with a notable exception of significantly higher expression observed in seeds. nih.gov

These varied expression patterns underscore the specialized roles of different GBF bZIP proteins or their homologs in regulating gene expression in specific tissues and at particular times during the plant life cycle.

Developmental Regulation of GBF bZIP Gene Transcription

The transcription of GBF bZIP genes is intricately regulated during plant development, contributing to the control of various growth and differentiation processes. At the whole plant level, GBFs have been implicated in developmental and physiological processes. fishersci.fi

Research highlights the important roles of bZIP transcription factors in numerous plant developmental processes, including seed germination, seedling morphogenesis, and the development of floral organs. nih.gov In rice, certain bZIPs are highly expressed during seed development and function as regulatory factors for genes encoding storage proteins in the endosperm. fishersci.se For example, OsbZIP58 in rice, which is upregulated during specific seed developmental stages, corresponds to the previously characterized seed-specific bZIP transcription factor RISBZ1. fishersci.se Another instance is AtbZIP53 in Arabidopsis, which promotes the transcriptional activation of genes involved in seed maturation, partly through forming heterodimers with other bZIP proteins. uniprot.org Beyond seed development, bZIP proteins are also crucial for processes like photomorphogenesis, the formation of flowers, floral development, and seed maturation. sigmaaldrich.com Specific examples include AtbZIP46/PAN in Arabidopsis, which is involved in controlling inflorescence development. sigmaaldrich.com The developmentally regulated expression of bZIPs, including during embryogenesis, flowering, and senescence, further emphasizes their critical involvement in orchestrating plant development. nih.gov

Environmental and Hormonal Regulation of GBF bZIP Gene Expression

GBF bZIP gene expression is highly responsive to environmental stimuli and hormonal signals, enabling plants to adapt to changing conditions. GBF-like proteins are known to be involved in responses to abiotic stresses and pathogen infection. sigmaaldrich.com The G-box motifs, often bound by GBF proteins, are cis-acting elements that mediate gene expression in response to diverse stimuli, including light and hormones. sigmaaldrich.com

Studies have identified defense and stress-responsive elements, as well as phytohormone-responsive elements, within the promoter regions of bZIP genes. zhanggroup.org Differential expression of bZIP genes in response to light, abiotic stresses (such as low temperature, salt, and drought), and phytohormones (including methyl jasmonate, gibberellic acid, and salicylic (B10762653) acid) has been observed in species like Stevia rebaudiana. zhanggroup.org The expression of bZIP genes is regulated by various environmental cues like light and abiotic stress, with rice bZIPs showing differential expression patterns under these conditions. fishersci.se Cis-acting elements (CREs) in bZIP promoters linked to hormones and stress responses include elements for anaerobic induction, abscisic acid (ABA) responsiveness (ABREs), and light responsiveness. nih.govsigmaaldrich.com

Many bZIP transcription factors are extensively involved in plant responses to biotic and abiotic stresses, particularly salt stress. nih.gov Some bZIPs show positive responses to abiotic stress and are strongly associated with ABA activation or other metabolic pathways. uniprot.org For example, AtbZIP17 in Arabidopsis acts as a transcriptional activator in response to salt stress, undergoing cleavage and nuclear translocation upon stress or ABA treatment. uniprot.org GBF-type bZIPs, such as AtbZIP40/GBF4 and certain members in faba bean, have been linked to plant stress tolerance through hormonal pathways like ABA. genecards.org ABREs, which are similar to G-boxes found in light-regulated promoters, are key cis-elements in the ABA responsive system that require bZIPs for gene expression. sigmaaldrich.comgoogle.com ABRE-binding bZIPs are also involved in controlling the expression of cold and drought responsive genes. sigmaaldrich.com While many GBF bZIPs are responsive to environmental and hormonal signals, it is worth noting that the expression of some, like Arabidopsis bZIP16, may not be significantly altered by various biotic or abiotic stresses, light, or plant hormones, suggesting functional diversification within the family. nih.gov

Role of Cis-Acting Elements in GBF bZIP Gene Promoters

Cis-acting elements (CREs) located within the promoter regions of GBF bZIP genes and their target genes are critical for regulating their transcription. The G-box, with the consensus sequence CCACGTGG, is a prominent cis-acting element found in the promoters of many plant genes and plays a key role in mediating expression in response to various stimuli. sigmaaldrich.comwikipedia.org GBF1, a member of the GBF family, binds to the palindromic G-box and other DNA motifs containing the ACGT core sequence. wikipedia.org High-affinity GBF1 binding sites are further defined by specific base pair requirements flanking the ACGT core. wikipedia.org

Plant bZIP proteins generally show a preference for binding to palindromic or pseudo-palindromic CREs containing an ACGT core, including the G-box (CACGTG), A-box (TACGTA), and C-box (GACGTC). nih.govsigmaaldrich.comsigmaaldrich.com Analysis of bZIP gene promoters in various species has revealed the presence of numerous CREs linked to hormonal control, plant growth and development, and stress responses. sigmaaldrich.com For example, promoters of Chrysanthemum bZIP genes contain a large number of cis-acting elements, with a consistent presence of key elements like the G-box (involved in light responsiveness), ABRE (involved in abscisic acid responsiveness), and ARE (essential for anaerobic induction). nih.gov Light-responsive elements constitute a significant category of cis-elements found in bZIP promoters. nih.govnih.gov In faba bean, the G-Box was present in all studied bZIP genes, and their promoters were rich in abiotic stress-related elements such as ABRE, ARE, Box 4, CGTCA-motif, and TGACG-motif. genecards.org Similarly, soybean bZIP promoters are rich in ABRE, MYB, and MYC cis-acting elements associated with abiotic stress responses, as well as DRE, LTR, and TGACG-motif elements. uni-freiburg.de The G-box-type ABRE (G-ABRE) is recognized as necessary, though often not sufficient on its own, for ABA-induced gene expression, frequently requiring additional "coupling elements" to form an ABA response complex. google.com

The diversity and specific combinations of these cis-acting elements in the promoter regions contribute to the fine-tuning of GBF bZIP gene expression in response to a complex interplay of internal and external signals.

Biological Functions and Physiological Roles of Gbf Bzip Proteins

Involvement in Light Signaling and Photomorphogenesis

Light is a critical environmental factor that profoundly influences plant growth and development. Photomorphogenesis, the process by which plant development is shaped by light, involves complex signaling pathways mediated by various photoreceptors and downstream transcription factors, including GBF bZIP proteins. oup.comndsu.edufrontiersin.orgnih.govnih.govdiva-portal.orgnih.govoup.comoup.com

A key function of GBF bZIP proteins lies in their direct involvement in regulating the expression of genes responsive to light. Many light-regulated genes contain G-box or related cis-elements in their promoters, serving as binding sites for GBF proteins. oup.comndsu.eduembopress.orgnih.gov A classic example is the rbcS-1A gene, encoding the small subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a crucial enzyme in photosynthesis. GBF1, GBF2, and GBF3 in Arabidopsis thaliana have been shown to bind to the G-box motif in the promoter of the rbcS-1A gene, highlighting their role in regulating photosynthetic gene expression in response to light. embopress.orgnih.govnih.govmdpi.comuniprot.org

Research findings indicate that the binding properties of different GBF proteins to the G-box can vary. For instance, Arabidopsis GBF1 and GBF3 bind symmetrically to the palindromic G-box sequence, while GBF2 exhibits asymmetric binding. embopress.orgnih.gov This difference in binding mode, coupled with distinct expression patterns of GBF genes, suggests that individual GBF proteins may mediate specific subclasses of G-box-assigned expression properties. embopress.orgnih.gov

Furthermore, the interaction of GBF proteins with other transcription factors, such as HY5 and HYH, can modulate their DNA binding activity and influence the expression of light-responsive genes. nih.govmdpi.comuba.ar For example, GBF1 can form a G-box-binding heterodimer with HY5. nih.gov

GBF bZIP proteins are particularly implicated in plant responses to blue light and ultraviolet (UV) radiation. Group G bZIP proteins, which include GBFs, are mainly involved in ultraviolet and blue light signal transductions and regulate corresponding light-responsive promoters. semanticscholar.org

AtGBF1 is a well-known example in Arabidopsis that regulates blue-light-dependent processes, including hypocotyl expansion. frontiersin.orgnih.govoup.com Studies have shown that GBF1 acts antagonistically with positive regulators of photomorphogenesis like HY5 and HYH in Arabidopsis seedling development, specifically negatively regulating blue light-mediated inhibition of hypocotyl elongation. nih.govnih.govuba.arsci-hub.seoup.com

The cellular localization of GBF proteins can also be regulated by light. GBF2 in Arabidopsis has been reported to translocate from the cytoplasm to the nucleus in response to blue light, suggesting a mechanism for regulating its activity and access to target genes. ndsu.edumdpi.comrupress.orgkit.edu Similarly, studies in parsley have shown light-induced nuclear import of bZIP factors, including CPRF2 (a GBF-like protein), mediated by phytochrome (B1172217) photoreceptors. rupress.orgkit.edu

While the direct integration of GBF bZIP proteins specifically with circadian clock pathways is not as extensively documented in the provided search results as their roles in general light signaling, it is important to note that light signaling pathways and the circadian clock are intimately interconnected in regulating plant development and gene expression. The circadian clock anticipates daily changes in light and temperature, and light signals are used to entrain the clock. kit.edu

Given that GBF proteins are key regulators of light-responsive genes and photomorphogenesis, they likely participate in the complex network of interactions that integrate light signals with the circadian rhythm to fine-tune plant responses. The modulation of GBF activity by light and their interaction with other light signaling components like HY5, which is known to be a central regulator in photomorphogenesis and interacts with circadian clock components, suggests an indirect or direct role for GBFs in this integration. nih.govmdpi.comuba.ar Further research is needed to fully elucidate the specific mechanisms by which GBF bZIP proteins interact with or are regulated by the circadian clock machinery.

Response to Blue Light and Ultraviolet Radiation

Orchestration of Abiotic Stress Responses

Beyond their roles in light signaling, GBF bZIP proteins are also crucial for plant adaptation to various abiotic stresses, including drought and salinity. cabidigitallibrary.orgfrontiersin.orgsemanticscholar.orgbmbreports.orgnih.govmdpi.comnih.govmdpi.commdpi.comfrontiersin.org They function within complex signaling networks, often involving the plant hormone abscisic acid (ABA), to regulate the expression of stress-responsive genes. nih.govmdpi.compnas.orgnih.gov

Drought stress significantly impacts plant growth and yield. GBF bZIP proteins contribute to drought tolerance through various mechanisms, including the regulation of genes involved in water balance, osmotic adjustment, and protective responses. frontiersin.orgnih.govfrontiersin.org

Some GBF-type bZIP transcription factors have been reported to be involved in plant responses to hormones like ABA, which plays a crucial role in drought tolerance. nih.govmdpi.com For instance, AtbZIP40/GBF4 is a GBF-type bZIP factor that may be involved in stress tolerance via hormonal routes such as ABA. nih.gov

Specific examples from soybean highlight the role of GmbZIP proteins (some of which are GBF-type or related) in drought tolerance. Overexpression of certain GmbZIP genes has been shown to enhance drought tolerance in transgenic plants. frontiersin.orgnih.govfrontiersin.org For example, overexpression of GmTGA17 (GmbZIP104), a Clade IV protein, enhanced drought tolerance in soybean hairy roots and Arabidopsis. frontiersin.org Another soybean bZIP transcription factor gene, GmbZIP2, has been reported to confer drought resistance in transgenic plants. frontiersin.orgnih.govfrontiersin.org

While some GBFs are linked to ABA signaling and stress responses, it's worth noting that not all GBF proteins directly transactivate ABRE-dependent promoters of certain stress-responsive genes. For example, AtGBF1 and AtGBF3 did not transactivate the reporter genes fused to the rd29B promoter, a gene induced by dehydration and high salt stress primarily through ABA. pnas.org This suggests functional diversification within the GBF subfamily regarding ABA-mediated stress responses.

Salinity stress, caused by high salt concentrations in the soil, poses another significant challenge to plant survival. GBF bZIP proteins are also involved in mediating plant responses to salinity. cabidigitallibrary.orgfrontiersin.orgnih.govmdpi.comfrontiersin.org

Similar to drought stress, the involvement of GBF-type bZIPs in ABA signaling is relevant to salinity tolerance, as ABA plays a key role in adaptation to high-salinity conditions. pnas.orgnih.gov

Research in soybean has identified GmbZIP proteins that contribute to salt tolerance. Overexpression of GmTGA17 (GmbZIP104) enhanced salt tolerance in soybean and Arabidopsis. frontiersin.org Overexpression of GmbZIP2 has also been shown to confer salt resistance in transgenic plants. frontiersin.orgnih.govfrontiersin.org

In Chrysanthemum, studies on the bZIP gene family under salt stress identified members in various subgroups, including subgroup G, that showed differential expression patterns. mdpi.com While some genes were down-regulated under salt treatment, suggesting a potential negative regulatory role in stress mechanisms as part of adaptive adjustment, the specific functions of the GBF-type members in Chrysanthemum salinity tolerance require further investigation. mdpi.com

The involvement of GBF bZIP proteins in both drought and salinity stress responses underscores their critical roles in the broader abiotic stress tolerance mechanisms in plants.

Biological Process / StressRole of GBF bZIP ProteinsExample GBF/PlantResearch Finding
Light SignalingRegulation of light-responsive gene expressionGBF1, GBF2, GBF3 (Arabidopsis)Bind to G-box in rbcS-1A promoter. embopress.orgnih.govnih.govmdpi.comuniprot.org
PhotomorphogenesisInvolvement in blue light-mediated developmentAtGBF1 (Arabidopsis)Regulates blue-light-dependent hypocotyl expansion; acts antagonistically with HY5/HYH. frontiersin.orgnih.govnih.govuba.arsci-hub.seoup.com
Blue Light ResponseTranslocation to nucleusGBF2 (Arabidopsis)Moves from cytoplasm to nucleus in response to blue light. ndsu.edumdpi.comrupress.orgkit.edu
Drought Stress ToleranceInvolvement in ABA signaling and regulation of stress-responsive genesAtbZIP40/GBF4 (Arabidopsis), GmbZIPs (Soybean)May be involved in stress tolerance via ABA; overexpression of some GmbZIPs enhances drought tolerance. frontiersin.orgnih.govmdpi.comnih.govfrontiersin.org
Salinity Stress AdaptationInvolvement in ABA signaling and regulation of stress-responsive genesGmbZIPs (Soybean), Subgroup G members (Chrysanthemum)Overexpression of some GmbZIPs enhances salt tolerance; differential expression under salt stress observed in Chrysanthemum. frontiersin.orgnih.govmdpi.comfrontiersin.org

Cold Stress Acclimation

GBF bZIP proteins are implicated in the plant response to cold stress. Group A bZIP proteins, which include ABRE-binding factors (ABFs) and ABA-responsive element binding proteins (AREBs), are known to function in abscisic acid (ABA) signal transduction and modulate abiotic stress responses, including cold nih.gov. Specific members, such as SGBF-1/GmbZIP82 in soybean, have been shown to participate in abiotic stress responses and bind directly to ABREs in the promoters of cold-regulated genes frontiersin.org. Studies in rice have also shown that cold stress treatment leads to differential expression of various transcription factors, including those involved in calcium signaling and reactive oxygen scavenging, pathways that can intersect with bZIP functions plos.org. While some bZIPs like OsbZIP52 in rice act as negative regulators in cold signaling, the involvement of GBF-type bZIPs in cold acclimation is supported by their role in ABA signaling, a key pathway in cold tolerance researchgate.netnih.gov.

Endoplasmic Reticulum (ER) Stress Pathways

Group B bZIP proteins are particularly involved in endoplasmic reticulum (ER) stress responses in plants semanticscholar.orgnih.gov. In Arabidopsis thaliana, AtbZIP17, AtbZIP28, and AtbZIP49 are membrane-bound ER-localized bZIP proteins that translocate to the nucleus under conditions of ER stress semanticscholar.orgnih.gov. These proteins regulate the unfolded protein response (UPR) pathway frontiersin.org. Research has identified G-class bZIP TF2 (GBF2) as a regulatory component of the plant UPR, working alongside master transcription factors like bZIP28 and bZIP60 nih.gov. GBF2 has been shown to potentially repress UPR gene expression by competing with bZIP28 and bZIP60 for binding to the G-box element in the promoters of UPR genes nih.gov. Studies in other species, such as pak choi, have also confirmed the roles of bZIP genes in responding to ER stress, with some showing interaction with ER chaperone BiP researchgate.net.

Mediation of Biotic Stress and Pathogen Defense Mechanisms

GBF bZIP proteins play important roles in the plant defense response against pathogens semanticscholar.org. Group D bZIP proteins are noted for their involvement in defense responses semanticscholar.org. G-box binding factor-like proteins are generally involved in responses to fungal pathogen infection and abiotic stresses ebi.ac.uk.

GBF-type bZIP transcription factors have been reported to be involved in plant responses to hormones, including abscisic acid, which are crucial for plant tolerance, and have been noted to control genes like CAT2 and PAD4 to promote disease tolerance nih.govmdpi.com. GBF1, for instance, functions upstream of salicylic (B10762653) acid (SA) accumulation in Arabidopsis thaliana and is involved in promoting pathogen defense frontiersin.orgnih.govmdpi.com. While some studies suggest certain pathogen-induced bZIPs might function independently of the SA, ethylene, and jasmonic acid pathways, the involvement of GBF bZIPs in SA-dependent defense is supported by their influence on genes like PAD4, a central defense regulator nih.govmdpi.comapsnet.orguni-koeln.de. TGA factors, a subfamily of bZIP proteins, are known to bind to as-1-type elements in the promoters of pathogenesis-related (PR) genes, whose expression is stimulated by SA through a pathway involving NPR1 nih.govuniversiteitleiden.nl. This highlights a broader connection of bZIP proteins, including those with G-box binding affinity, to SA-mediated defense.

GBF-like bZIP proteins are involved in responses to fungal pathogen infection ebi.ac.uk. For example, transcription factor HBP-1a and bZIP transcription factors 1-A/B/D from wheat are included in the G-box-binding factor-like family and are considered to be involved in responses to fungal pathogen infection ebi.ac.ukuniprot.org. In tomato, differential expression patterns of SlbZIP genes have been observed following infection with Botrytis cinerea, a necrotrophic fungal pathogen nih.gov. G-box and H-box cis-acting elements, which can be bound by bZIP proteins like G/HBF-1, are implicated in pathogen induction and the activation of initial plant defense against pathogen attack d-nb.info.

Regulation of Salicylic Acid-Dependent Defense Pathways

Integration in Phytohormone Signaling Pathways

GBF bZIP proteins are integrated into various phytohormone signaling pathways, modulating plant responses to hormonal cues.

GBF bZIP proteins are significantly involved in abscisic acid (ABA) response and signaling semanticscholar.orgnih.govnih.gov. ABRE-binding factors (ABFs) and ABA-responsive element binding proteins (AREBs), which belong to group A bZIP proteins, are crucial components in ABA signal transduction, modulating abiotic stress responses such as drought, salt, and cold semanticscholar.orgnih.govoup.com. These proteins bind to ABRE-containing promoters nih.gov. The promoters of many genes induced by ABA and/or abiotic stress contain a conserved ABA-responsive element (ABRE), which includes a core G-box sequence recognized by bZIP transcription factors oup.com. GBF-type bZIP transcription factors, such as AtbZIP40/GBF4, have been reported to be involved in plant stress tolerance responses via hormonal routes like ABA nih.gov. While some GBF proteins like GBF-1 and GBF-3 in Arabidopsis have been shown not to function as transcriptional activators for the ABA-inducible expression of certain genes like rd29B, other ABRE-binding bZIPs like AREB1 and AREB2 are specific transcription factors involved in ABRE-dependent expression pnas.org. Post-translational modifications, such as phosphorylation by SnRK2-type kinases, are important for activating the transcriptional function of bZIP proteins in response to ABA nih.govoup.com.

Table: Selected GBF bZIP Proteins and Associated Functions

Protein NameOrganismGroupKey FunctionsAssociated Stress/Pathway
SGBF-1/GmbZIP82Glycine maxGBinds to ABREs in cold-regulated gene promotersCold Stress Acclimation, Abiotic Stress
AtbZIP17Arabidopsis thalianaBMembrane-bound ER-localized, moves to nucleus under ER stress, UPR regulationER Stress Pathways
AtbZIP28Arabidopsis thalianaBMembrane-bound ER-localized, moves to nucleus under ER stress, UPR regulationER Stress Pathways
AtbZIP49Arabidopsis thalianaBMembrane-bound ER-localized, moves to nucleus under ER stressER Stress Pathways
GBF2Arabidopsis thalianaGRegulates plant UPR, competes with bZIP28/60 for G-box bindingER Stress Pathways, ABA Signaling
GBF1/bZIP41Arabidopsis thalianaGPromotes pathogen defense, functions upstream of SA accumulationSalicylic Acid-Dependent Defense, Biotic Stress
HBP-1aTriticum aestivumGBF-likeInvolved in responses to fungal pathogen infection and abiotic stressesFungal Pathogen Infection, Abiotic Stress
bZIP1-D (TabZIP1-D)Triticum aestivumGBF-likeProbable involvement in responses to fungal pathogen infection and abiotic stressesFungal Pathogen Infection, Abiotic Stress
AREB1/ABF2Arabidopsis thalianaAInvolved in ABRE-dependent gene expression, ABA signalingABA Response and Signaling, Abiotic Stress
AREB2/ABF4Arabidopsis thalianaAInvolved in ABRE-dependent gene expression, ABA signalingABA Response and Signaling, Abiotic Stress
AtbZIP40/GBF4Arabidopsis thalianaDInvolved in plant stress tolerance via hormonal routes like ABAABA Response and Signaling, Abiotic Stress

Roles in Plant Development and Growth Processes

GBF bZIP proteins are integral to numerous developmental and growth processes throughout the plant life cycle nih.govnih.gov.

GBF bZIP proteins, particularly members of Group A bZIPs, are involved in seed maturation and germination frontiersin.org. Abscisic acid (ABA), a plant hormone crucial for seed maturation and the inhibition of germination, regulates diverse processes including seed maturation and germination frontiersin.orgcabidigitallibrary.org. Some Group A bZIPs, such as ABI5 (AtbZIP39), have been extensively characterized in Arabidopsis and function in ABA-dependent seed maturation and germination frontiersin.orgndsu.edu. ABI5 regulates the expression of late embryogenesis abundant (LEA) genes, which are thought to be involved in acquiring desiccation tolerance during late seed development ndsu.edu. ABA induces ABI5 expression and stabilizes the protein, also modifying its phosphorylation status ndsu.edu. Like its rice counterpart, TRAB1, ABI5 likely acts by recruiting the transcriptional activator ABI3 to LEA promoters ndsu.edu. In soybean, many bZIP members in the subgroup containing ABI5 are highly expressed in seeds, suggesting their potential roles in seed development and germination frontiersin.org. bZIP16, an Arabidopsis G-box binding transcription factor, plays a positive role in light-regulated seed germination sci-hub.seoup.com.

bZIP transcription factors, including GBF proteins, are known to regulate flower development and floral induction frontiersin.orgcabidigitallibrary.orgbiomedres.usnih.govoup.com. For instance, the PERIANTHIA (PAN) gene in Arabidopsis thaliana, which encodes a bZIP protein, is involved in determining floral organ number ndsu.edunih.govbiomedres.us. Mutations in PAN can specifically transform Arabidopsis flowers from tetramerous to largely pentamerous nih.gov. PAN shares homology with bZIP transcription factors and is present in the apical meristem, floral meristem, organ primordia, and ovule primordia during wild-type flower development nih.gov. While PAN is more similar to a different class of bZIP proteins than the GBF family, this highlights the broader role of bZIP proteins in floral development nih.gov. Some Group D bZIP genes are also involved in developmental processes like controlling floral organ number ndsu.edu.

GBF bZIP proteins are implicated in the regulation of hypocotyl elongation and lateral root development frontiersin.orgcabidigitallibrary.org. AtGBF1, an Arabidopsis Group G bZIP TF, regulates blue-light-dependent hypocotyl expansion and lateral root development frontiersin.org. HY5 (AtbZIP56), another bZIP protein, is involved in regulating stimulus-induced development of root and hypocotyl in Arabidopsis cabidigitallibrary.orgnih.govgao-lab.org. HY5 acts as a positive regulator in the signaling pathway downstream of photoreceptors in the mechanism of hypocotyl elongation in light-grown seedlings nih.gov. Conversely, GBF1 acts as a negative regulator in blue light-mediated inhibition of hypocotyl elongation oup.com. The hy5 mutation can lead to enhanced lateral root formation and longer lateral roots nih.gov. STF1, a soybean protein homologous to HY5, is proposed to be involved in hypocotyl elongation researchgate.net. Overexpression of ZmbZIP4 in maize has been shown to increase the number of lateral roots and the length of primary roots nih.gov.

GBF bZIP proteins are involved in the regulation of natural senescence in plants frontiersin.org. G-box-binding factor 1 (GBF1/bZIP41) in Arabidopsis is a bZIP transcription factor that triggers the onset of leaf senescence nih.gov. Although GBF1 is constitutively expressed in leaf tissue, it appears to trigger senescence, suggesting post-transcriptional mechanisms for its senescence-specific activation, such as phosphorylation nih.gov. Phosphorylation can alter the DNA-binding activity of transcription factors nih.gov. A model suggests that senescence-specific activation of GBF1 by CKII phosphorylation leads to the repression of genes like CATALASE2 (CAT2) and RBCS1a, which in turn leads to increased intracellular hydrogen peroxide content and low carbon fixation rates, signaling senescence nih.govresearchgate.net.

Table 1: Selected GBF bZIP Proteins and Their Roles in Plant Development

Protein Name (Species)GroupKey Developmental Roles
AtGBF1 (Arabidopsis)GBlue-light-dependent hypocotyl expansion, Lateral root development, Natural senescence frontiersin.org
AtbZIP39/ABI5 (Arabidopsis)AABA-dependent seed maturation and germination frontiersin.orgndsu.edu
AtbZIP16 (Arabidopsis)GLight-regulated seed germination, Negative regulator of light-mediated hypocotyl elongation sci-hub.seoup.com
AtbZIP46/Perianthia (Arabidopsis)DFloral organ number determination ndsu.edunih.gov
AtbZIP56/HY5 (Arabidopsis)HStimulus-induced root and hypocotyl development, Lateral root development, Hypocotyl elongation cabidigitallibrary.orgnih.govgao-lab.org
STF1 (Soybean)-Hypocotyl elongation researchgate.net
ZmbZIP4 (Maize)-Lateral root number, Primary root length nih.gov

Table 2: Binding Specificity of Plant bZIPs

Binding MotifCore SequenceExamples of Bound Proteins (Group)Associated Processes
G-boxCACGTGGBF proteins (Group G) embopress.orgembopress.orgLight, anaerobiosis, ABA, MeJA responses, Senescence nih.govresearchgate.net
A-boxTACGTAABFs/AREBs (Group A) frontiersin.orgoup.comABA and stress signaling, Seed maturation/germination frontiersin.orgoup.com
C-boxGACGTCCPRF proteins ndsu.eduLight-regulated promoters ndsu.edu
ABREACGT coreABFs/AREBs (Group A) frontiersin.orgoup.comABA-dependent gene expression, Stress responses frontiersin.orgcabidigitallibrary.orgoup.com
TGACGT/CTGACGT/CTGA factors (Group 3) cabidigitallibrary.orgStress responses, Development cabidigitallibrary.orgndsu.edu

Evolutionary Landscape and Classification of Gbf Bzip Proteins

Phylogenetic Analysis and Classification within the bZIP Gene Family

Phylogenetic analysis has been instrumental in classifying the diverse members of the plant bZIP family. These studies typically cluster bZIP proteins based on the sequence similarity of their conserved bZIP domain and the presence of additional conserved motifs outside this region. nih.govndsu.edu In model plant species like Arabidopsis thaliana, the bZIP family has been classified into distinct subgroups, often designated by letters (A to K, M, and S). researchgate.netnih.govmdpi.comndsu.edumdpi.commpg.de This classification is based on phylogenetic relationships and shared structural features. nih.govndsu.edu The GBF bZIP proteins are specifically categorized into Group G. nih.govmdpi.combmbreports.orgndsu.edumdpi.com

Phylogenetic trees constructed using bZIP sequences from various plant species illustrate the evolutionary relationships within the family. These analyses often show that members within the same group, including Group G, tend to cluster together, reflecting shared ancestry and conserved structural features. researchgate.netnih.govmdpi.commdpi.comnih.gov

Group G Specificity and Characteristics

Group G bZIP proteins are a well-defined subgroup within the plant bZIP family. Members of this group share specific characteristics, including a highly homologous basic region and often a proline-rich domain in the N-terminal region. bmbreports.orgfrontiersin.org This proline-rich domain is a notable feature of GBF proteins. nih.gov

A key characteristic of Group G bZIPs, particularly the G-box binding factors (GBFs), is their ability to bind to DNA sequences containing the G-box motif (CACGTG). cabidigitallibrary.orgbmbreports.orgfrontiersin.orgmdpi.comoup.com While plant bZIPs generally bind to ACGT core sequences, the specificity for the G-box is a defining feature of GBFs. cabidigitallibrary.orgbmbreports.orgfrontiersin.orgmdpi.comoup.com

In Arabidopsis thaliana, the Group G includes members such as GBF1, GBF2, GBF3, AtbZIP16, and AtbZIP68. bmbreports.org These proteins have been shown to bind to cis-elements with an ACGT core, including the G-box, with varying affinities. bmbreports.org GBF proteins can form both homodimers and heterodimers with other members of Group G. bmbreports.org Heterodimerization between light-regulated and ubiquitously expressed Arabidopsis GBF bZIP proteins has also been reported. embopress.orgnih.gov

Group G bZIPs have been implicated in various plant processes, including blue-light-dependent hypocotyl expansion, lateral root development, natural senescence, and salicylic (B10762653) acid-dependent pathogen defense. frontiersin.org One member, GBF1, acts as a negative regulator of CATALASE2 (CAT2), influencing reactive oxygen species (ROS) accumulation and activating signaling pathways under stress conditions. mdpi.com

Gene Duplication Events and Expansion of the GBF bZIP Family

Gene duplication events, particularly segmental and whole-genome duplications, are considered major driving forces behind the expansion and diversification of gene families in plants, including the bZIP family. nih.govmdpi.comoup.commdpi.comscielo.br Studies in various plant species have revealed a significant number of segmental duplication events involving bZIP genes. researchgate.netnih.govmdpi.com

Genome-wide analyses of bZIP gene families in different plant species, such as poplar, mulberry, and wheat, have identified numerous segmental duplication events. nih.govmdpi.comnih.gov These events contribute to the increased number of bZIP genes in plant genomes compared to other eukaryotes. cabidigitallibrary.orgndsu.edu While segmental duplications appear to be a primary mechanism for bZIP family expansion, the prevalence of tandem duplication events can vary among species. nih.gov

The expansion of the bZIP family through duplication events provides a rich source of genetic material for functional divergence and the evolution of new roles in plant development and stress responses. nih.gov

Conservation and Divergence of GBF bZIP Proteins Across Plant Species

Despite the expansion and diversification of the bZIP family, including the GBF subgroup, there is significant conservation of the core bZIP domain and certain motifs across different plant species. researchgate.netnih.govmdpi.comoup.commpg.decas.cn Phylogenetic analyses often show orthologous relationships between bZIP proteins from different plant lineages, indicating shared ancestry and conserved functions. researchgate.netmdpi.commpg.descielo.br

The basic region, which is crucial for DNA binding, is particularly highly conserved, containing the invariant N-x7-R/K motif. researchgate.netnih.govmdpi.comcabidigitallibrary.orgfrontiersin.orgoup.comcas.cn The leucine (B10760876) zipper region, responsible for dimerization, is generally less conserved but still maintains the characteristic heptad repeats of hydrophobic amino acids. researchgate.netcabidigitallibrary.orgfrontiersin.orgoup.comcas.cn

While the core bZIP domain is conserved, variations in other conserved motifs and gene structures exist among different bZIP groups and across species, contributing to functional divergence. nih.govoup.commdpi.comnih.govnih.govcas.cn This balance between conservation and divergence allows bZIP proteins, including those in Group G, to maintain essential functions while also evolving new specificities and roles in response to the diverse challenges faced by plants. Studies comparing bZIP families across monocots and eudicots suggest evolutionary conservation, although some groups or specific genes may be lost or differentiate in certain lineages. researchgate.netmdpi.comnih.gov

The functional divergence within the GBF bZIP family is reflected in their varied roles in response to different environmental cues and developmental signals. While some functions, like G-box binding, are broadly conserved, specific members within the GBF group may have evolved specialized roles in different plant species.

Advanced Research Methodologies and Experimental Approaches

Bioinformatic Analyses for Genome-Wide Identification and Characterization

Bioinformatic approaches are fundamental for the initial identification and characterization of GBF bZIP proteins within a genome. These analyses typically involve scanning sequenced genomes or transcriptomes using known bZIP domain sequences as queries to identify potential family members. mdpi.commdpi.commdpi.comresearchgate.netmdpi.comnih.gov Once identified, bioinformatic tools are used to analyze their physicochemical properties, predict conserved domains, determine gene structure (exon-intron organization), and infer phylogenetic relationships with bZIP proteins from other species. mdpi.commdpi.commdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net Genome-wide analyses can reveal the size and diversity of the bZIP family in a given organism and provide insights into their evolutionary history, including duplication events that may have contributed to gene expansion. mdpi.comresearchgate.netfrontiersin.orgnih.gov Furthermore, promoter regions of identified GBF bZIP genes are analyzed bioinformatically to predict potential cis-acting regulatory elements, offering clues about their transcriptional regulation and potential involvement in specific signaling pathways or stress responses. mdpi.commdpi.commdpi.commdpi.com

In Vitro DNA Binding Assays (e.g., Electrophoretic Mobility Shift Assay)

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the binding of proteins, such as GBF bZIPs, to specific DNA sequences. nih.govnih.govoup.comresearchgate.net This method relies on the principle that a protein-DNA complex migrates slower through a non-denaturing polyacrylamide gel than the free DNA probe. nih.gov In a typical EMSA, a labeled DNA probe containing a putative GBF binding site (such as a G-box or G-box-like element) is incubated with a purified or in vitro-translated GBF bZIP protein. nih.govnih.govbmbreports.org The mixtures are then separated by gel electrophoresis, and the presence of a slower-migrating band indicates the formation of a protein-DNA complex. nih.gov Competition assays, using excess unlabeled specific or non-specific DNA probes, are performed to confirm the specificity of the binding. nih.govbmbreports.org EMSA can also be used to determine the binding affinity of GBF bZIPs to different DNA sequences and to investigate whether they bind as monomers, homodimers, or heterodimers. nih.govoup.combmbreports.org Studies have shown that GBF proteins can bind to the palindromic G-box (CCACGTGG) and other DNA motifs containing the ACGT core sequence, with flanking sequences influencing binding affinity. embopress.orgfrontiersin.orgbmbreports.orgnih.gov

Yeast Two-Hybrid and Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions

Understanding the protein-protein interactions of GBF bZIP proteins is crucial as they often function as homo- or heterodimers and can interact with other transcription factors or regulatory proteins. nih.govresearchgate.netnih.govbmbreports.orgdoi.orgfrontiersin.org The Yeast Two-Hybrid (Y2H) system is a powerful in vivo method for screening and confirming protein interactions. In Y2H, a this compound is fused to a DNA-binding domain (bait), and potential interacting partners are fused to an activation domain (prey). nih.govdoi.org Interaction between the bait and prey brings the DNA-binding and activation domains together, reconstituting a functional transcription factor that activates reporter gene expression, which can be easily detected. nih.govdoi.org

Bimolecular Fluorescence Complementation (BiFC) is another valuable technique for visualizing protein-protein interactions directly in living cells. nih.govresearchgate.netplos.orgwikipedia.orgaddgene.org This method involves fusing the proteins of interest to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Yellow Fluorescent Protein). nih.govresearchgate.netplos.orgwikipedia.orgaddgene.org If the two proteins interact, they bring the fluorescent protein fragments into close proximity, allowing them to reassemble and form a functional, fluorescent complex. nih.govresearchgate.netwikipedia.orgaddgene.org The resulting fluorescence can be visualized using fluorescence microscopy, providing information about the subcellular localization of the interaction. nih.govresearchgate.netwikipedia.org BiFC has been used to study interactions between bZIP proteins, including homodimerization and heterodimerization with other bZIPs or different classes of proteins. bmbreports.orgdoi.orgnih.govresearchgate.netplos.org

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq)

To understand when and where GBF bZIP proteins exert their function, gene expression profiling techniques are employed. Quantitative Real-Time PCR (qRT-PCR) is a sensitive method used to measure the expression levels of specific GBF bZIP genes under different conditions, such as in various tissues, developmental stages, or in response to environmental stimuli (e.g., light, stress, hormones). mdpi.commdpi.comnih.govnih.govnih.govfrontiersin.orgresearchgate.netwhiterose.ac.uk

RNA Sequencing (RNA-Seq) provides a comprehensive, genome-wide view of gene expression. By sequencing the transcriptome of samples from different conditions, researchers can identify which GBF bZIP genes are expressed, their relative abundance, and how their expression changes in response to various factors. mdpi.commdpi.comnih.govnih.govfrontiersin.orgresearchgate.netelifesciences.org RNA-Seq data can also be used to identify potential target genes whose expression is correlated with the expression of specific GBF bZIPs, providing insights into the regulatory networks they participate in. mdpi.commdpi.comnih.govresearchgate.net Integration of RNA-Seq and qRT-PCR data is often used to validate expression patterns and identify differentially expressed GBF bZIP genes under specific conditions. mdpi.commdpi.comnih.govnih.govnih.gov

Subcellular Localization Studies Using Fluorescent Protein Fusions

Determining the subcellular localization of GBF bZIP proteins is essential for understanding their function, as transcription factors typically reside in the nucleus to interact with DNA. Fluorescent protein fusions are commonly used for this purpose. The coding sequence of a this compound is fused to the coding sequence of a fluorescent protein (e.g., GFP, YFP, CFP), creating a chimeric protein. bmbreports.orgufrgs.brbiocat.comaddgene.orgnih.govresearchgate.net This fusion protein is then expressed in plant cells (e.g., protoplasts, epidermal cells) or transgenic plants. bmbreports.orgnih.govresearchgate.net The localization of the fluorescent signal within the cell is visualized using fluorescence microscopy, such as confocal microscopy. bmbreports.orgnih.govresearchgate.net Studies have shown that many GBF bZIP proteins are localized to the nucleus, consistent with their role as transcription factors. mdpi.comnih.govbmbreports.orgresearchgate.net However, their localization can be dynamic and regulated by environmental signals, such as light, leading to translocation between the cytoplasm and nucleus. nih.gov

Generation and Analysis of Transgenic Lines (Overexpression, Knockout/Knockdown)

To investigate the in vivo function of specific GBF bZIP proteins, transgenic plants with altered expression levels are generated and analyzed. Overexpression lines, where the expression of a specific GBF bZIP gene is increased, can help to understand the effects of elevated protein levels on various phenotypes, such as growth, development, or stress tolerance. mdpi.comnih.govresearchgate.netelifesciences.orgnih.gov Conversely, knockout or knockdown lines, where the expression or function of a specific GBF bZIP gene is reduced or eliminated (e.g., using T-DNA insertions, RNA interference, or CRISPR-Cas9), are crucial for determining the necessity of the protein for specific processes and observing the resulting loss-of-function phenotypes. nih.govresearchgate.netwhiterose.ac.ukelifesciences.orgnih.gov Analysis of these transgenic lines under different conditions provides direct evidence for the biological roles of individual GBF bZIP proteins. nih.govmdpi.comnih.govresearchgate.netelifesciences.orgnih.gov

Identification and Characterization of Cis-Acting Regulatory Elements

Identifying the specific DNA sequences that GBF bZIP proteins bind to in the promoter regions of their target genes is fundamental to understanding their regulatory mechanisms. As mentioned earlier, bioinformatic analysis can predict potential cis-acting elements like the G-box (CACGTG) and other ACGT-containing motifs. embopress.orgmdpi.commdpi.commdpi.comnih.govfrontiersin.orgnih.gov Experimental methods are then used to validate these predictions and characterize the binding sites. EMSA, as described in Section 9.2, is a key technique for confirming direct binding of GBF bZIP proteins to specific DNA probes containing putative cis-elements. nih.govnih.govbmbreports.org

Other methods include DNase I footprinting, which identifies the exact nucleotides protected by the protein from enzymatic digestion, and chromatin immunoprecipitation (ChIP). ChIP involves crosslinking proteins to DNA in vivo, shearing the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to the this compound, and then analyzing the co-precipitated DNA sequences (e.g., by PCR or sequencing). elifesciences.org This allows for the identification of genomic regions, including promoter elements, that are bound by the this compound in a cellular context. Characterization of these cis-acting elements helps to define the target genes regulated by GBF bZIP proteins and the regulatory networks they control. mdpi.commdpi.commdpi.commdpi.com

Conclusion and Future Perspectives in Gbf Bzip Protein Research

Synthesis of Current Knowledge on GBF bZIP Protein Functionality

Current research highlights the diverse functional roles of GBF bZIP proteins in plants. They are primarily recognized for their involvement in light signaling pathways, particularly responses to ultraviolet and blue light, where they regulate light-responsive promoters nih.govnih.gov. For instance, AtGBF1 in Arabidopsis thaliana is implicated in blue-light-dependent hypocotyl expansion and other developmental processes frontiersin.org. Beyond light responses, GBFs participate in hormonal signaling, such as abscisic acid (ABA), which is crucial for plant tolerance to stress mdpi.commdpi.com. They also contribute to defense responses against pathogens and are involved in various developmental processes, including vascular development, floral structure, and seed development frontiersin.orgnih.gov. The ability of GBF bZIPs to form both homodimers and heterodimers with other bZIP proteins, including other GBFs and proteins like HY5 and HYH, expands their regulatory capacity and allows for fine-tuning of gene expression frontiersin.orgembopress.orgnih.govresearchgate.net. Post-translational modifications, such as phosphorylation, ubiquitination, and sumoylation, are known to regulate the activity, stability, and localization of bZIP proteins, including those involved in stress responses like ABI5 nih.gov. These modifications add another layer of complexity to this compound functionality nih.gov.

Unresolved Questions and Emerging Research Frontiers

Despite significant progress, several questions regarding GBF bZIP proteins remain unanswered. The precise physiological role of the modular structure of specific GBF proteins is still difficult to assign nih.govresearchgate.net. While their binding to ACGT elements is established, the full spectrum of DNA motifs recognized by different GBF bZIPs and how flanking sequences influence binding specificity requires further investigation nih.govnih.gov. The exact functions of some GBF groups, such as Group C bZIP proteins, have not been fully discovered nih.gov. Understanding the complex interplay and potential functional redundancy among the numerous GBF bZIP members within a single plant species, especially in species with genome duplications like soybean, presents a challenge frontiersin.org. Emerging research frontiers include the detailed analysis of post-translational modifications and their specific impact on GBF bZIP activity and interaction with other proteins nih.gov. Deciphering the intricate regulatory networks where GBF bZIPs operate and how they integrate signals from various pathways (light, hormones, stress) is another critical area frontiersin.orgnih.gov. The identification and characterization of GBF-interacting proteins, such as GIP1, which may act as coactivators, represent an ongoing area of study ebi.ac.uk.

Potential for Genetic Engineering and Crop Improvement Based on GBF bZIPs

The crucial roles of GBF bZIP proteins in stress responses and development make them promising targets for genetic engineering aimed at crop improvement. Manipulating stress-related bZIP genes, including GBFs, could contribute to the development of drought-tolerant crops nih.gov. Studies have shown that overexpression of certain bZIP transcription factors can enhance tolerance to abiotic stresses like drought and salt in various plant species, including soybean and Arabidopsis thaliana mdpi.commdpi.comnih.gov. Given the involvement of GBF bZIPs in ABA signaling and stress tolerance, targeting specific GBF genes could lead to improved plant resilience under adverse environmental conditions mdpi.commdpi.com. Furthermore, their roles in regulating developmental processes, such as seed development and flowering time, suggest potential for optimizing yield and adaptation to different climates frontiersin.orgoup.com. The development of dominant-negative bZIP proteins, such as the GBF-F chimera which utilizes the basic region from plant GBF-1, demonstrates the potential for engineering proteins with altered or inhibitory functions that could be used to modulate GBF activity for desired traits researchgate.netresearchgate.netnih.govresearchgate.net.

Development of Integrated Systems Biology Models for GBF bZIP Regulatory Networks

A comprehensive understanding of this compound function necessitates the development of integrated systems biology models. These models can help to analyze the complex gene regulatory networks in which GBF bZIPs participate frontiersin.orgnih.govdntb.gov.ua. By integrating data from transcriptomics, proteomics, interactomics, and epigenomics, researchers can build models that predict how changes in GBF bZIP expression or activity impact downstream gene expression and ultimately influence plant phenotypes nih.gov. Such models can illuminate the combinatorial control exerted by GBF bZIPs through homo- and heterodimerization and their interaction with other transcription factors and cofactors frontiersin.orgembopress.orgebi.ac.uk. Modeling can also help to identify key nodes and pathways regulated by GBF bZIPs, providing insights into functional redundancy and specificity within the gene family. This systems-level approach is essential for unraveling the intricate mechanisms by which GBF bZIPs integrate multiple signals to regulate diverse biological processes and will be invaluable for targeted genetic manipulation in crop breeding.

Q & A

Q. What are the structural and functional characteristics of GBF bZIP proteins that enable DNA binding specificity?

GBF bZIP proteins contain a conserved basic region for DNA binding and a leucine zipper domain for dimerization. The basic region recognizes the G-box motif (CCACGTGG), with specificity influenced by flanking nucleotides (e.g., ACGTG core). Structural studies using homology modeling (e.g., based on GCN4-DNA complexes) reveal that the α-helix of the basic region fits into the DNA major groove, forming hydrogen bonds with specific nucleotides . Mutations in residues like R234, T236, or A238 can alter binding affinity, highlighting the role of electrostatic interactions . Additionally, the N-terminal proline-rich domain in GBFs may regulate transcriptional activation .

Q. How do GBF bZIP proteins contribute to ABA signaling pathways in plants?

GBF proteins like OSBZ8 in rice bind ABA-responsive elements (ABREs) in promoters of stress-related genes (e.g., Rab16). Their mRNA accumulation precedes ABA-induced gene expression, and their activity is independent of protein synthesis, suggesting direct regulatory roles. Experimental approaches include EMSA (electrophoretic mobility shift assays) to confirm DNA binding, transient transfection assays to assess transactivation, and qRT-PCR to track ABA-induced expression kinetics .

Q. What methodologies are used to identify GBF-regulated genes in stress responses?

Genome-wide approaches include ChIP-seq to map GBF binding sites and RNA-seq to identify differentially expressed genes under stress (e.g., drought, pathogens). For example, in wheat, GBFs were linked to ABA-mediated drought responses, with GO term enrichment analysis revealing roles in "proline biosynthesis" and "lipid transport" . CRISPR/Cas9 knockout lines or RNAi silencing can further validate target gene regulation .

Advanced Research Questions

Q. How does heterodimerization among GBFs expand their functional diversity in gene regulation?

GBF1, GBF2, and GBF3 form heterodimers with distinct DNA-binding symmetries. For instance, GBF2 binds asymmetrically to the G-box, while GBF1/GBF3 bind symmetrically. Heterodimerization (e.g., GBF1-GBF2) creates combinatorial specificity, enabling regulation of diverse promoters. Techniques like yeast two-hybrid assays and co-immunoprecipitation (Co-IP) confirm interactions, while EMSA with heterodimerized proteins reveals altered binding kinetics .

Q. What computational strategies predict novel GBF-DNA interaction patterns?

Q. Can engineered bZIP proteins like GBF-F dissect C/EBP-GBF functional overlap?

The chimeric protein GBF-F, combining GBF1’s DNA-binding domain and a C/EBP-specific leucine zipper, acts as a dominant-negative inhibitor by forming non-functional heterodimers with C/EBPα. This tool requires transient transfection assays in cell lines (e.g., HepG2) to assess inhibition of transactivation. Mutagenesis of the zipper domain (e.g., charge-altering mutations) validates dimerization specificity .

Q. How do regulatory partners like GIP1 modulate GBF activity?

GIP1 enhances GBF DNA-binding affinity and reduces oligomeric state, as shown via yeast two-hybrid screens and in vitro pull-down assays. Co-expression of GIP1 and GBFs in protoplasts increases reporter gene activation, while bimolecular fluorescence complementation (BiFC) visualizes their interaction in planta. Phosphorylation assays (e.g., using kinase inhibitors) may explore post-translational regulation .

Q. What mechanisms underlie GBF4’s inability to homodimerize, and how does this impact function?

GBF4 lacks homodimerization capacity due to its leucine zipper charge distribution. Single-residue mutations (e.g., altering electrostatic interactions) restore homodimer formation. Heterodimerization with GBF2/3 enables DNA binding, expanding regulatory networks. Structural analysis (e.g., X-ray crystallography) and in vitro dimerization assays (native PAGE) are critical for mechanistic insights .

Methodological Considerations

  • Contradictions in DNA Binding Symmetry : While GBF1/GBF3 bind symmetrically to the G-box, GBF2 exhibits asymmetry, suggesting divergent regulatory roles .
  • Species-Specific Variations : GBF homologs in Arabidopsis, rice, and wheat show differential stress responses, necessitating cross-species validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.